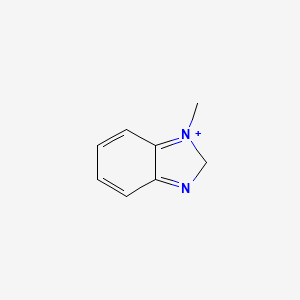
1-Methyl-2H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2H-benzimidazol-1-ium is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group attached to the nitrogen atom in the imidazole ring.
Preparation Methods
The synthesis of 1-Methyl-2H-benzimidazol-1-ium typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . Another common method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Methyl-2H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
1-Methyl-2H-benzimidazol-1-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2H-benzimidazol-1-ium involves its interaction with various molecular targets and pathways. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. For example, it may inhibit dual specificity tyrosine-phosphorylation-regulated kinase 1A, affecting cell signaling pathways . The specific molecular targets and pathways depend on the biological activity being studied.
Comparison with Similar Compounds
1-Methyl-2H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but with the methyl group attached to a different position.
5,6-Dimethylbenzimidazole: Contains two methyl groups, providing different biological activities.
Thiabendazole: A benzimidazole derivative with significant anthelmintic activity
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other benzimidazole derivatives .
Properties
CAS No. |
847982-74-5 |
|---|---|
Molecular Formula |
C8H9N2+ |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
1-methyl-2H-benzimidazol-1-ium |
InChI |
InChI=1S/C8H9N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3/q+1 |
InChI Key |
ULZCNKSCWHBYDT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


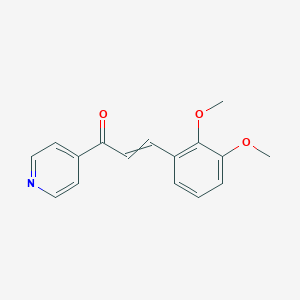
![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
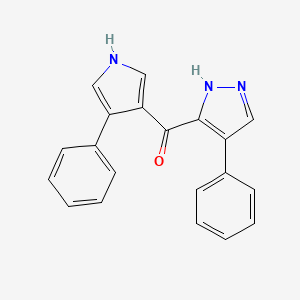

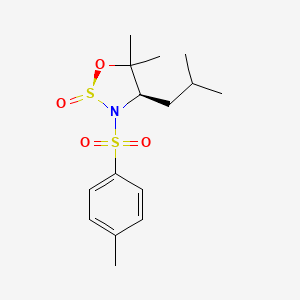
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
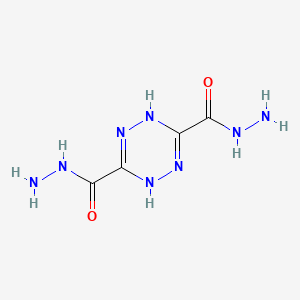
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
